molecular formula C17H23N5O3S B1226951 1-(2,5-Dimethoxyphenyl)-3-[5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]urea

1-(2,5-Dimethoxyphenyl)-3-[5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B1226951
M. Wt: 377.5 g/mol
InChI Key: ZYWZVCJJFMZMIM-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-3-[5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-3-[5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]urea has several scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: It may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethoxyphenyl)-3-[5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]urea typically involves multiple steps, starting with the preparation of the core structures and subsequent coupling reactions. The general synthetic route can be outlined as follows:

    Preparation of 2,5-Dimethoxyphenyl Isocyanate: This intermediate can be synthesized by reacting 2,5-dimethoxyaniline with phosgene under controlled conditions.

    Synthesis of 5-(2-Methyl-1-piperidinyl)-1,3,4-thiadiazole: This can be achieved by reacting 2-methylpiperidine with thiocarbonyl diimidazole, followed by cyclization with hydrazine hydrate.

    Coupling Reaction: The final step involves the reaction of 2,5-dimethoxyphenyl isocyanate with 5-(2-methyl-1-piperidinyl)-1,3,4-thiadiazole under suitable conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxyphenyl)-3-[5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce halogens or other functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-[5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Dimethoxyphenyl)-3-[5-(2-methyl-1-piperidinyl)-1,3,4-thiadiazol-2-yl]methanone
  • 1-(2,5-Dimethoxyphenyl)-3-[5-(2-methyl-1-piperidinyl)-1,3,4-thiadiazol-2-yl]amine

Uniqueness

1-(2,5-Dimethoxyphenyl)-3-[5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]urea is unique due to its combination of functional groups, which confer specific chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C17H23N5O3S

Molecular Weight

377.5 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-[5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]urea

InChI

InChI=1S/C17H23N5O3S/c1-11-6-4-5-9-22(11)17-21-20-16(26-17)19-15(23)18-13-10-12(24-2)7-8-14(13)25-3/h7-8,10-11H,4-6,9H2,1-3H3,(H2,18,19,20,23)

InChI Key

ZYWZVCJJFMZMIM-UHFFFAOYSA-N

SMILES

CC1CCCCN1C2=NN=C(S2)NC(=O)NC3=C(C=CC(=C3)OC)OC

Canonical SMILES

CC1CCCCN1C2=NN=C(S2)NC(=O)NC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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